Cas no 1214380-35-4 (4-(3-(Chloromethyl)-5-fluorophenyl)pyridine)

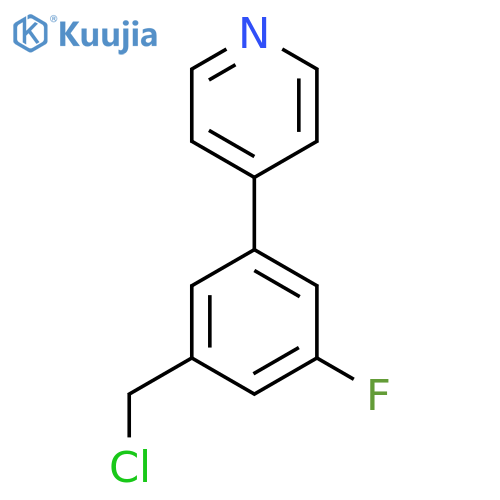

1214380-35-4 structure

商品名:4-(3-(Chloromethyl)-5-fluorophenyl)pyridine

CAS番号:1214380-35-4

MF:C12H9ClFN

メガワット:221.657965421677

CID:4909435

4-(3-(Chloromethyl)-5-fluorophenyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(3-(chloromethyl)-5-fluorophenyl)pyridine

- 4-(3-(Chloromethyl)-5-fluorophenyl)pyridine

-

- インチ: 1S/C12H9ClFN/c13-8-9-5-11(7-12(14)6-9)10-1-3-15-4-2-10/h1-7H,8H2

- InChIKey: WRAXDTPLSMOWSU-UHFFFAOYSA-N

- ほほえんだ: ClCC1C=C(C=C(C=1)C1C=CN=CC=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 194

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 12.9

4-(3-(Chloromethyl)-5-fluorophenyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029001088-500mg |

4-(3-(Chloromethyl)-5-fluorophenyl)pyridine |

1214380-35-4 | 95% | 500mg |

$1617.60 | 2023-09-04 | |

| Alichem | A029001088-250mg |

4-(3-(Chloromethyl)-5-fluorophenyl)pyridine |

1214380-35-4 | 95% | 250mg |

$1048.60 | 2023-09-04 | |

| Alichem | A029001088-1g |

4-(3-(Chloromethyl)-5-fluorophenyl)pyridine |

1214380-35-4 | 95% | 1g |

$2952.90 | 2023-09-04 |

4-(3-(Chloromethyl)-5-fluorophenyl)pyridine 関連文献

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

1214380-35-4 (4-(3-(Chloromethyl)-5-fluorophenyl)pyridine) 関連製品

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 4770-00-7(3-cyano-4-nitroindole)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量